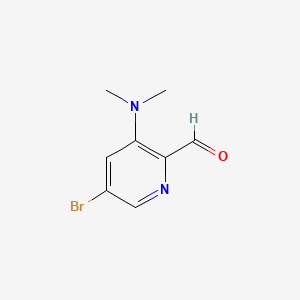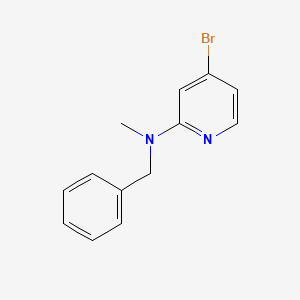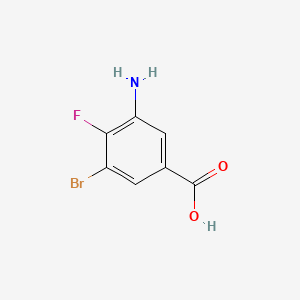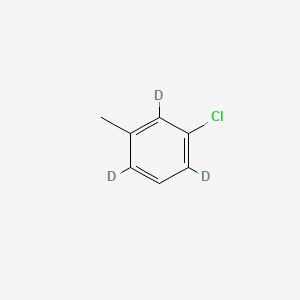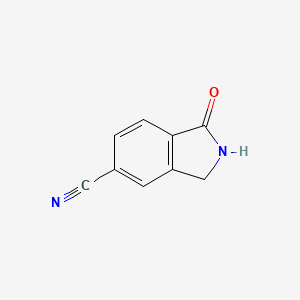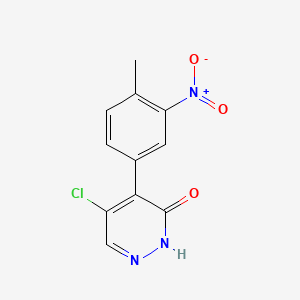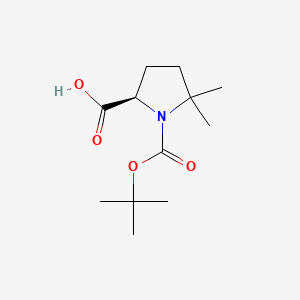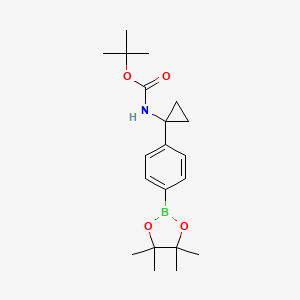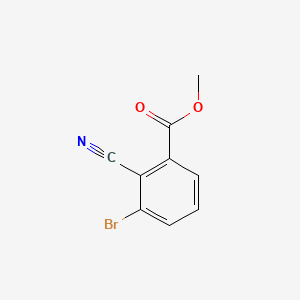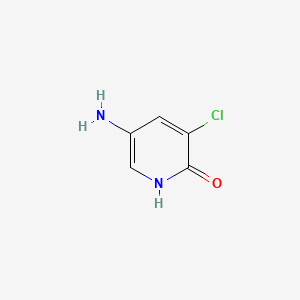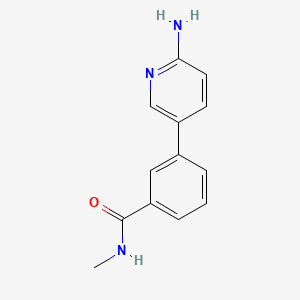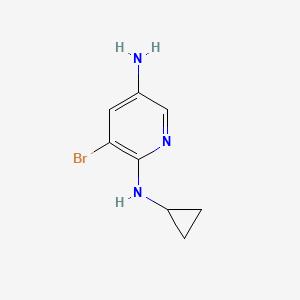
5-Amino-3-bromo-2-(cyclopropylamino)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Amino-3-bromo-2-(cyclopropylamino)pyridine” is a compound that belongs to the class of organic compounds known as pyridines . Pyridines are compounds containing a pyridine ring, which is a six-member aromatic heterocycle, with five carbon atoms and one nitrogen atom .
Synthesis Analysis
The synthesis of similar compounds, such as 2-Amino-5-bromopyridine, has been reported . It has been used in the study of hydrogen-bonding patterns in the 2-amino-5-bromopyridine benzoic acid (1/1) cocrystal . It has also been used in the synthesis of 2-amino-5-bromopyridinium 3-aminobenzoate salt and polycyclic azaarenes .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G(d,p) level of theory .Chemical Reactions Analysis
2-Amino-5-bromopyridine, a brominated aromatic amine reagent, is used for labeling of model reducing-end oligosaccharides via reductive amination .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, 3-Amino-2-bromopyridine is a solid with a melting point of 76-80 °C .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Discovery
Pyridine derivatives, including structures similar to "5-Amino-3-bromo-2-(cyclopropylamino)pyridine," are foundational in medicinal chemistry due to their versatile biological activities. These compounds serve as key intermediates in synthesizing drugs with antiviral, anticancer, anti-inflammatory, and other therapeutic effects. For instance, pyridine scaffolds have been essential in developing kinase inhibitors, highlighting their significance in targeting various diseases at the molecular level. The structural adaptability of pyridine derivatives allows for the synthesis of compounds with enhanced specificity and efficacy in drug development processes (Alizadeh & Ebrahimzadeh, 2021).
Catalysis and Chemical Synthesis
In catalysis, pyridine and its derivatives are employed as ligands in metal-catalyzed reactions, facilitating the synthesis of complex organic molecules. These compounds often act as catalysts themselves or as key intermediates in developing novel catalytic systems, improving reaction efficiency and selectivity. The role of pyridine derivatives in catalytic processes underscores their importance in industrial chemistry and the synthesis of a wide range of chemicals (K. Suresh Kumar Reddy et al., 2012).
Material Science
Pyridine-based compounds contribute significantly to material science, particularly in creating advanced materials with specific electronic, optical, or mechanical properties. These materials find applications in electronics, photonics, and as sensors, demonstrating the compound's versatility beyond pharmaceuticals and catalysis. The ability of pyridine derivatives to form stable complexes with metals and other elements is leveraged in designing materials with tailored functionalities (C. Verma et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
3-bromo-2-N-cyclopropylpyridine-2,5-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3/c9-7-3-5(10)4-11-8(7)12-6-1-2-6/h3-4,6H,1-2,10H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXGHUMKVVFPED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=C(C=N2)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-3-bromo-2-(cyclopropylamino)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

